2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid

Anti-inflammatory potency Analgesic ED50 Carrageenin edema

Superficial similarity to common NSAIDs masks critical differences. Ximoprofen's 3-hydroxyimino-cyclohexyl substituent confers ≥10-fold greater in vivo anti-inflammatory potency vs. its unsaturated analog, with stereospecific COX inhibition [1][2]. In human chondrocyte models, it uniquely dissociates PGE2 suppression from impairment of chondroformative processes-unlike acetylsalicylic acid [3]. • Clinically validated: positive 285-patient dose-ranging trial (5-30 mg/day) in ankylosing spondylitis [4]. • Dual-stereocenter pharmacophore with established SAR for potency, selectivity & metabolic stability optimization. • 94% urinary recovery data available for bioanalytical method development and cross-species PK bridging.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 56187-89-4
Cat. No. B1683402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid
CAS56187-89-4
Synonyms2-(4-(3-oximinocyclohexyl)phenyl)propionic acid
ximoprofen
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2CCCC(=NO)C2)C(=O)O
InChIInChI=1S/C15H19NO3/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(9-13)16-19/h5-8,10,13,19H,2-4,9H2,1H3,(H,17,18)/b16-14+
InChIKeyIQPPOXSMSDPZKU-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-[(3E)-3-Hydroxyiminocyclohexyl]phenyl]propanoic Acid (Ximoprofen, CAS 56187-89-4) — Regulatory-Class Propionic NSAID for Targeted Inflammatory Disease Models


2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid, designated by INN as Ximoprofen, is a synthetic small-molecule non-steroidal anti-inflammatory drug (NSAID) of the propionic acid subclass [1]. Its structure features a para-substituted phenylpropionic acid core bearing a 3-hydroxyimino-cyclohexyl moiety, distinguishing it from the more common arylpropionic NSAIDs. Ximoprofen inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, and has been clinically evaluated for ankylosing spondylitis at low oral doses [2]. The compound is supplied as a research-grade chemical with typical purity >98% (HPLC), supporting its use in preclinical pharmacological and analytical investigations .

Why 2-[4-[(3E)-3-Hydroxyiminocyclohexyl]phenyl]propanoic Acid Cannot Be Replaced by Other Propionic NSAIDs — Structural Determinants of Potency, Safety, and Species-Specific Metabolism


Superficial structural similarity among propionic acid NSAIDs (ibuprofen, naproxen, ketoprofen) masks critical pharmacodynamic and pharmacokinetic differences that preclude interchangeable use in research or development. Ximoprofen's 3-hydroxyimino-cyclohexyl substituent imparts a distinct conformational and electronic profile, which, as shown in the original composition-of-matter patent, yields a ≥10-fold gain in in vivo anti-inflammatory potency over the directly analogous unsaturated congener [1]. Furthermore, the oxime function introduces stereochemical complexity at the cyclohexanone ring that significantly modulates COX-inhibitory activity, with only the (S)-propionic acid configuration plus the correct cyclohexyl stereochemistry conferring full biological activity [2]. In human chondrocyte models, Ximoprofen uniquely dissociates prostaglandin E2 suppression from impairment of chondroformative processes—a property not shared by acetylsalicylic acid at comparable therapeutic concentrations [3]. Species-divergent metabolism adds another layer of non-interchangeability: in humans, unchanged Ximoprofen dominates the circulating species, whereas in rodents and baboons extensive biotransformation reverses this ratio, meaning that preclinical data generated with alternative propionic NSAIDs cannot be extrapolated to Ximoprofen without dedicated cross-species pharmacokinetic bridging [4].

Head-to-Head Quantitative Evidence for 2-[4-[(3E)-3-Hydroxyiminocyclohexyl]phenyl]propanoic Acid vs Structural Analogs and In-Class Alternatives


Saturated vs. Unsaturated Oxime Analog: ≥10-Fold Superiority in Classical In Vivo Anti-Inflammatory and Analgesic Assays

In the foundational patent disclosing Ximoprofen, the saturated 3-hydroxyimino-cyclohexyl derivative (Example 2; Ximoprofen) was directly compared with its unsaturated 3-hydroxyimino-cyclohexen-1'-yl analogue (Example 1) across a battery of rodent pharmacology models. Ximoprofen exhibited markedly superior potency in every assay, with ED50 or ED40 values 6.7- to 10-fold lower than the unsaturated congener [1]. This same-patent, same-laboratory comparison eliminates inter-study variability and provides the highest-strength evidence available for this structural series.

Anti-inflammatory potency Analgesic ED50 Carrageenin edema Polyarthritis model

Ximoprofen vs. Acetylsalicylic Acid in Human Articular Chondrocytes: Equivalent PGE2 Suppression Without Impairment of Chondroformative Parameters

In a three-dimensional culture model of human articular chondrocytes, Ximoprofen (XP) and acetylsalicylic acid (ASA) were compared at pharmacologically relevant concentrations. Both NSAIDs potently inhibited prostaglandin E2 (PGE2) synthesis, with XP described as being more efficient than ASA. Critically, ASA significantly depressed DNA synthesis (measured by [3H]thymidine incorporation) and proteoglycan production (radioimmunoassay) at concentrations equivalent to those found in synovial fluid after a single 500 mg oral dose, whereas XP did not affect these chondroformative parameters at any concentration tested [1]. Type II collagen synthesis was not modified by either compound.

Chondrocyte safety PGE2 inhibition Proteoglycan synthesis Osteoarthritis research

Clinical Proof-of-Concept in Ankylosing Spondylitis: Dose-Response at Unusually Low Oral Doses (5–30 mg/day) vs. Placebo

A double-blind, placebo-controlled, dose-ranging study evaluated Ximoprofen in 285 patients with active ankylosing spondylitis across five parallel groups: placebo and Ximoprofen at 5, 10, 20, and 30 mg daily for 2 weeks. The proportion of responders—defined as ≥50% improvement in pain on a 100 mm visual analog scale (VAS)—was 21% for placebo versus 54%, 41%, 53%, and 56% for Ximoprofen 5, 10, 20, and 30 mg, respectively [1]. The lowest 5 mg dose already more than doubled the placebo response rate, and efficacy was sustained across all active doses. While this study did not include an active comparator arm, the 5–30 mg daily dose range is notably lower than typical maintenance doses of ibuprofen (1200–2400 mg/day) or naproxen (500–1000 mg/day) used in spondyloarthritis, representing a class-level potency inference [2].

Ankylosing spondylitis Clinical trial Dose-ranging Pain VAS

Species-Dependent Metabolic Stability: Ximoprofen Remains the Dominant Circulating Species in Humans but Not in Preclinical Models

A comparative metabolic fate study using 14C-ximoprofen administered orally to rats (2 mg/kg), baboons (2 mg/kg), and humans (≈0.4 mg/kg) revealed striking interspecies differences. In human plasma at peak concentrations, unchanged Ximoprofen was the predominant circulating component (ximoprofen > keto-analogue > hydroxy-analogue), whereas in both rat and baboon plasma this order was reversed, with metabolites exceeding parent drug levels. Urinary excretion of total radioactivity was 80% (rat), 86% (baboon), and 94% (human) over 5 days, and fecal excretion was 14%, 2%, and 2%, respectively, indicating near-quantitative absorption in humans [1]. The plasma half-life of unchanged Ximoprofen in humans was approximately 2 hours, with a terminal 14C half-life of ~8 hours versus ~6 hours in animals.

Metabolic fate Species differences Pharmacokinetics First-pass metabolism

Stereospecific COX Inhibition: Only the (S)-Propionic Acid Configuration with Defined Cyclohexyl Stereochemistry Yields Active COX Inhibitors

The four stereoisomers of the parent keto acid of Ximoprofen were synthesized in high enantiomeric purity and assessed for in vitro inhibition of human platelet cyclo-oxygenase (predominantly COX-1). Consistent with the 2-arylpropionic acid pharmacophore, only isomers bearing the (S)-configuration at the propionic acid α-carbon displayed COX-inhibitory activity. However, the study further established that the stereochemistry of the cyclohexanone ring also significantly modulates inhibitory potency, meaning that even among (S)-enantiomers, only specific diastereomers are fully active [1]. This dual stereochemical requirement contrasts with simpler 2-arylpropionic NSAIDs such as ibuprofen, where stereospecificity resides solely at the propionic acid α-center.

Enantioselective synthesis COX-1 inhibition Platelet assay Stereochemistry-activity relationship

Optimal Research and Procurement Application Scenarios for 2-[4-[(3E)-3-Hydroxyiminocyclohexyl]phenyl]propanoic Acid (Ximoprofen)


Preclinical Ankylosing Spondylitis and Spondyloarthritis Efficacy Models Requiring High-Potency Propionic NSAID with Validated Clinical Translation

Ximoprofen is supported by a positive dose-ranging clinical trial in ankylosing spondylitis (285 patients) showing significant efficacy at 5–30 mg/day vs. placebo [1]. This clinical backdrop makes Ximoprofen the propionic NSAID of choice for preclinical AS/spondyloarthritis models where direct translational relevance to human spondyloarthropathy is required, as the compound has been specifically validated in this indication rather than relying on class-level extrapolation from rheumatoid arthritis or osteoarthritis data.

Cartilage-Sparing NSAID Research: Dissociating Anti-Inflammatory PGE2 Suppression from Chondrocyte Anabolic Interference

In 3-dimensional human chondrocyte cultures, Ximoprofen uniquely inhibited PGE2 synthesis without depressing DNA or proteoglycan synthesis, unlike acetylsalicylic acid which impaired both chondroformative parameters at therapeutic concentrations [2]. This property positions Ximoprofen as an essential tool compound for osteoarthritis and cartilage biology research programs investigating the differential effects of NSAIDs on chondrocyte homeostasis and extracellular matrix maintenance.

Structure-Activity Relationship (SAR) Studies of 2-Arylpropionic Acid NSAIDs with Extended Ring Substituents

Ximoprofen's 3-hydroxyimino-cyclohexyl moiety and dual-stereocenter pharmacophore provide a structurally distinct scaffold for SAR exploration. The demonstrated 6.7- to 10-fold potency advantage of the saturated cyclohexyl-oxime over the unsaturated cyclohexenyl analog [3], combined with the stereochemical dependence of COX inhibition at both the propionic acid α-carbon and the cyclohexanone ring [4], offers a well-characterized starting point for medicinal chemistry optimization of potency, selectivity, and metabolic stability.

Cross-Species Pharmacokinetic Bridging Studies and Analytical Method Development

The comprehensive 14C metabolic fate study in rat, baboon, and human, which established species-dependent parent-to-metabolite ratios and near-quantitative human absorption (94% urinary recovery) [5], provides a rich dataset for developing and validating LC-MS/MS or HPLC-UV bioanalytical methods for Ximoprofen and its keto/hydroxy metabolites. The compound's well-characterized metabolic pathway supports its use as a reference standard in pharmacokinetic bridging and allometric scaling exercises.

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